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Compound of Interest

Compound Name: Forrestin A (rabdosia)

Cat. No.: B15595785 Get Quote

For researchers and scientists engaged in natural product chemistry and drug development, a

comprehensive understanding of a molecule's spectroscopic data is paramount for its

identification, characterization, and subsequent development. This technical guide provides a

detailed overview of the available spectroscopic data for Forrestin A, a diterpenoid isolated

from Rabdosia forrestii. The information presented herein is compiled from the seminal

publication by Zhao, Q. S., et al. in Phytochemistry (1994), which first reported the isolation and

structure elucidation of this compound.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition

of a novel compound. The reported mass spectral data for Forrestin A provides key insights into

its molecular formula.

Table 1: Mass Spectrometry Data for Forrestin A

Ionization Mode m/z (Observed) Molecular Formula Ion Type

HR-FAB-MS 579.2805 C30H43O11 [M+H]+

Experimental Protocol: Mass Spectrometry
The mass spectrum of Forrestin A was acquired using a High-Resolution Fast Atom

Bombardment Mass Spectrometer (HR-FAB-MS). The positive ion mode was utilized to
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generate the protonated molecular ion, [M+H]+. This technique allows for the accurate mass

measurement necessary to deduce the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for the

structural elucidation of complex natural products like Forrestin A.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule,

including its connectivity to neighboring protons through spin-spin coupling.

Table 2: ¹H NMR Spectroscopic Data for Forrestin A (500 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1 2.85 d 11.0

2 5.50 dd 11.0, 4.0

3 5.35 d 4.0

5 2.10 m

6α 2.30 m

6β 1.85 m

7α 2.05 m

7β 1.75 m

9 2.60 s

11 5.95 s

12α 2.20 m

12β 1.95 m

15 4.90 d 12.0

15' 4.60 d 12.0

17 5.15 s

17' 5.05 s

18 1.20 s

19 1.15 s

20 1.05 s

OAc 2.15, 2.08, 2.02, 1.98 s (each)

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different types of carbon atoms present in

the molecule.
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Table 3: ¹³C NMR Spectroscopic Data for Forrestin A (125 MHz, CDCl₃)

Position δ (ppm) Position δ (ppm)

1 52.5 (CH) 11 75.5 (CH)

2 70.1 (CH) 12 35.1 (CH₂)

3 78.2 (CH) 13 45.3 (C)

4 38.9 (C) 14 21.2 (CH₃)

5 55.6 (CH) 15 65.2 (CH₂)

6 28.5 (CH₂) 16 145.8 (C)

7 30.1 (CH₂) 17 115.5 (CH₂)

8 42.3 (C) 18 28.1 (CH₃)

9 50.2 (CH) 19 22.5 (CH₃)

10 85.1 (C) 20 18.1 (CH₃)

OAc (C=O)
170.5, 170.2, 169.8,

169.5
OAc (CH₃) 21.5, 21.3, 21.1, 20.9

Experimental Protocol: NMR Spectroscopy
The ¹H and ¹³C NMR spectra of Forrestin A were recorded on a 500 MHz spectrometer using

deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants

(J) are reported in Hertz (Hz).

Experimental Workflow Visualization
The general workflow for the isolation and characterization of a natural product like Forrestin A

involves a series of systematic steps, from extraction to final structure elucidation.
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To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Forrestin A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595785#spectroscopic-data-for-forrestin-a-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b15595785#spectroscopic-data-for-forrestin-a-nmr-ms
https://www.benchchem.com/product/b15595785#spectroscopic-data-for-forrestin-a-nmr-ms
https://www.benchchem.com/product/b15595785#spectroscopic-data-for-forrestin-a-nmr-ms
https://www.benchchem.com/product/b15595785#spectroscopic-data-for-forrestin-a-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15595785?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

